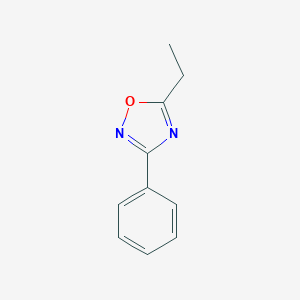
5-ethyl-3-phenyl-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethyl-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing two nitrogen atoms and one oxygen atom. This particular compound is characterized by the presence of an ethyl group at the 5-position and a phenyl group at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of aryl amidoximes with carboxylic acids or their derivatives under acidic or basic conditions. For instance, the treatment of 4-substituted aryl amidoximes with methyl 2-chloro-2-oxoacetate at reflux for several hours can yield 1,2,4-oxadiazoles in good yields .
Industrial Production Methods
Industrial production of oxadiazoles often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
5-ethyl-3-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can modify the substituents on the oxadiazole ring.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the oxadiazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while substitution reactions can produce a variety of functionalized oxadiazoles .
科学的研究の応用
Anticancer Activity
5-Ethyl-3-phenyl-1,2,4-oxadiazole derivatives have been shown to possess potent anticancer properties. Research demonstrates that these compounds can inhibit the growth of various cancer cell lines, including those resistant to conventional therapies.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of several oxadiazole derivatives against chronic myeloid leukemia cell lines. The findings indicated that certain derivatives exhibited effective inhibition with EC50 values ranging from 5.5 to 13.2 µM against drug-sensitive and drug-resistant cells .
| Compound | EC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 5.5 | Drug-sensitive |
| Compound B | 13.2 | Drug-resistant |
Antiparasitic Activity
The compound has also been identified as having significant antiparasitic effects, particularly against Trypanosoma cruzi and Leishmania amazonensis.
Case Study: Inhibition of Trypanosoma cruzi
In vitro studies showed that this compound derivatives effectively inhibited Trypanosoma cruzi amastigotes with an EC50 value of 2.9 µM, highlighting their potential as therapeutic agents against Chagas disease .
| Parasite | EC50 (µM) |
|---|---|
| Trypanosoma cruzi | 2.9 |
| Leishmania amazonensis | Not specified |
Antimicrobial Properties
The antimicrobial potential of this compound has been explored extensively. These compounds demonstrate activity against various bacterial strains and fungi.
Case Study: Antibacterial Activity
A series of oxadiazole derivatives were synthesized and tested for antibacterial activity against Escherichia coli and Staphylococcus aureus. The results indicated that specific substitutions on the phenyl ring enhanced antibacterial efficacy .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound C | E. coli | 15 |
| Compound D | S. aureus | 18 |
Anti-inflammatory Effects
The anti-inflammatory properties of oxadiazole derivatives have also been documented. These compounds can inhibit various inflammatory pathways and enzymes.
Case Study: Inhibition of Lipoxygenase
Research has shown that certain derivatives exhibit significant inhibitory activity against the enzyme lipoxygenase (IC50 values ranging from 18.78 μg/ml to >100 μg/ml), which is crucial in inflammatory responses .
| Compound | IC50 (μg/ml) |
|---|---|
| Compound E | 18.78 |
| Compound F | >100 |
Other Biological Activities
Beyond anticancer and antimicrobial applications, this compound shows promise in other areas such as:
- Antiviral Activity : Some derivatives have been reported to inhibit viral replication mechanisms.
- Antidiabetic Effects : Certain compounds have demonstrated potential in managing blood glucose levels.
作用機序
The mechanism of action of 5-ethyl-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes or interfere with the function of cellular components. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific biological activity being studied .
類似化合物との比較
Similar Compounds
1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different chemical properties.
1,2,5-Oxadiazole: Known for its high-energy properties and applications in explosives.
1,3,4-Oxadiazole: Exhibits a range of biological activities similar to 1,2,4-oxadiazole
Uniqueness
5-ethyl-3-phenyl-1,2,4-oxadiazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl and phenyl groups can enhance its lipophilicity and ability to interact with biological targets, making it a valuable compound for drug discovery and development .
特性
CAS番号 |
10364-68-8 |
|---|---|
分子式 |
C10H10N2O |
分子量 |
174.2 g/mol |
IUPAC名 |
5-ethyl-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H10N2O/c1-2-9-11-10(12-13-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChIキー |
IWXUZMIVJPIVFM-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=NO1)C2=CC=CC=C2 |
正規SMILES |
CCC1=NC(=NO1)C2=CC=CC=C2 |
Key on ui other cas no. |
10364-68-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















